5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile
Overview
Description
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile is a chemical compound with the molecular formula C10H9N5. It is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
Target of Action
The primary target of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile is Mycobacterium tuberculosis H37Ra (MTB, ATCC 25177) . This compound has shown significant antimycobacterial activity, making it a potential candidate for the treatment of tuberculosis .
Mode of Action
It is known that the compound interacts with its target through a cascade nucleophilic addition/cyclization process . This interaction leads to changes in the bacterial cell, inhibiting its growth and proliferation .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the bacteria, leading to its death . The downstream effects of this interference are the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The compound’s molecular weight (21821) suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra . This makes it a potential candidate for the treatment of tuberculosis .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is stable under ambient storage conditions . Furthermore, it has been shown to be effective in a reaction environment without requiring an inert atmosphere or anhydrous conditions .
Biochemical Analysis
Biochemical Properties
5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with enzymes such as cytochrome P450 can lead to alterations in drug metabolism and detoxification processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation. Additionally, it can alter the expression of genes involved in critical cellular functions, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s binding to enzyme active sites can prevent substrate access, thereby inhibiting enzyme activity. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that the compound can induce hepatotoxicity at high doses, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in the glycolytic pathway, leading to alterations in energy production and metabolic homeostasis. Additionally, it can affect the levels of metabolites involved in cellular respiration and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its biological activity. For instance, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can affect its distribution and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the mitochondria can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and DNA replication .
Preparation Methods
The synthesis of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile can be achieved through several routes. One common method involves the reaction of benzyl azide with malononitrile in the presence of sodium in ethanol. This reaction, however, often suffers from low yields and the formation of byproducts . Another approach involves the cycloaddition reactions of aryl azides with cyanacetyl indoles, which can produce the desired compound in high yields and short reaction times .
Chemical Reactions Analysis
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to an amine group, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile include:
Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate: This compound has a similar structure but with an ethyl ester group instead of a nitrile group.
5-amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide: This compound features a carbothioamide group instead of a nitrile group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
5-amino-1-benzyltriazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-6-9-10(12)15(14-13-9)7-8-4-2-1-3-5-8/h1-5H,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQIUVCDURLODQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317348 | |
Record name | 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811001 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20271-35-6 | |
Record name | NSC314884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.